Carbonic acid;4-(trichloromethyl)phenol

QSAR Drug design Lipophilicity

Researchers seeking a safe, solid carbonate electrophile often face limited options beyond hazardous phosgene derivatives. This bis(4-(trichloromethyl)phenyl) carbonate eliminates phosgene risks while offering enhanced reactivity from para-CCl₃ substituents. • Crystalline solid for safe handling & storage • LUMO lowered ~0.3-0.5 eV enables mild room-temperature reactions • Ideal for fluorinated diaryl carbonate synthesis & carbamate libraries • Hexachloro isotopic cluster serves as built-in LC-MS tag.

Molecular Formula C15H12Cl6O5
Molecular Weight 485.0 g/mol
CAS No. 90315-90-5
Cat. No. B15427106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid;4-(trichloromethyl)phenol
CAS90315-90-5
Molecular FormulaC15H12Cl6O5
Molecular Weight485.0 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(Cl)(Cl)Cl)O.C1=CC(=CC=C1C(Cl)(Cl)Cl)O.C(=O)(O)O
InChIInChI=1S/2C7H5Cl3O.CH2O3/c2*8-7(9,10)5-1-3-6(11)4-2-5;2-1(3)4/h2*1-4,11H;(H2,2,3,4)
InChIKeyVMWLCSHOQXIZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbonic Acid;4-(Trichloromethyl)phenol Overview


Carbonic acid;4-(trichloromethyl)phenol (CAS 90315-90-5) is formally a 1:2 adduct of carbonic acid and 4-(trichloromethyl)phenol [1]. This crystalline solid is best described as bis(4-(trichloromethyl)phenyl) carbonate, an aryl carbonate ester featuring two para-trichloromethyl-substituted phenyl rings bridged by a carbonate linkage [2]. The compound possesses a molecular formula of C₁₅H₁₂Cl₆O₅, a molecular weight of 484.97–485.0 g/mol, and six chlorine atoms contributing to a calculated chlorine content of approximately 43.8% by mass . It is utilized primarily as a synthetic intermediate in the preparation of fluorinated diaryl carbonates and as a building block in organic transformations that require a stable, solid carbonate electrophile [2].

Fluorinated carbonate synthesis: Direct precursor for bis(4-trifluoromethylphenyl) carbonate via side-chain halogen exchange.
Crystalline solid format: Simplifies handling, storage, and pilot-scale operations relative to liquid carbonates.
Para-CCl₃ substitution: Enables orthogonal reactivity—carbonyl activation with aromatic ring deactivation for synthetic sequences.

Why Generic Carbonates Cannot Substitute Carbonic Acid;4-(Trichloromethyl)phenol


The para-trichloromethyl substitution pattern on the phenyl rings of Carbonic acid;4-(trichloromethyl)phenol imparts a unique electronic and steric profile that cannot be replicated by the meta-substituted isomer (CAS 80222-20-4) or by alternative halogenated aryl carbonates [1]. The strong electron-withdrawing effect of the para-CCl₃ group activates the carbonate carbonyl toward nucleophilic attack while simultaneously deactivating the aromatic ring toward electrophilic substitution, enabling orthogonal synthetic sequences [2]. Furthermore, the compound's specific crystalline structure—a 1:2 adduct rather than a simple covalent carbonate—provides distinct physical handling properties compared to liquid carbonates such as diphosgene or triphosgene . Attempting to replace this compound with the meta-isomer, a non-chlorinated diaryl carbonate, or a triphosgene derivative would alter reaction selectivity, yield, and purification profiles, as quantified in the evidence below.

Meta-isomer may alter electronic and lipophilicity profiles
CAS 80222-20-4 shows predicted LogP ~6.66 vs 5.8–6.2 for the para-isomer; this difference may shift aqueous compatibility and non-specific binding.
Non-chlorinated diaryl carbonates show lower electrophilicity
Diphenyl carbonate lacks the strong electron-withdrawing effect of para-CCl₃, which may reduce carbonyl reactivity and require harsher conditions.
Phosgene-based reagents introduce hazard and different reactivity
Triphosgene and diphosgene generate phosgene and modify the reacting center; they may not support the same non-phosgene workflow or isomer selectivity.

Quantitative Differentiation Evidence for Carbonic Acid;4-(Trichloromethyl)phenol


Lipophilicity: Para- vs. Meta-Isomer Comparison

The para-substituted isomer (CAS 90315-90-5) exhibits a predicted octanol-water partition coefficient (LogP) of approximately 5.8–6.2, compared to a reported predicted LogP of 6.66 for the meta-substituted isomer (CAS 80222-20-4) [1]. This difference of 0.5–0.9 LogP units translates to a 3- to 8-fold lower lipophilicity for the para-isomer, which may improve aqueous solubility and reduce non-specific protein binding in biological assays [2]. The calculated polar surface area (PSA) for both isomers is identical (97.99 Ų), confirming that the LogP difference arises solely from the distinct spatial arrangement of the trichloromethyl group and its influence on molecular dipole moment [1].

Para vs Meta LogP
Head-to-head
Predicted LogP para: ~5.8–6.2 vs meta: 6.66 (Δ 0.5–0.9 units)
Supports aqueous compatibility review
In silico estimation; verify experimentally
QSAR Drug design Lipophilicity Structural isomer differentiation

Synthetic Utility as a Precursor to Fluorinated Carbonate

Carbonic acid;4-(trichloromethyl)phenol (CAS 90315-90-5) serves as a direct precursor to bis(4-trifluoromethylphenyl) carbonate via side-chain fluorination with hydrogen fluoride [1]. The patent literature explicitly identifies the compound as the intermediate in a high-yielding route: 4-methylphenol → bis(4-methylphenyl) carbonate → bis(4-trichloromethylphenyl) carbonate → bis(4-trifluoromethylphenyl) carbonate . While exact yields for the chlorination step are not disclosed, the overall sequence is described as providing the trifluoromethyl product 'easily in high yield' [1]. In contrast, alternative routes that directly trifluoromethylate the aromatic ring require harsh conditions and specialized reagents (e.g., Umemoto's reagent, Langlois reagent) and often suffer from lower regioselectivity and yields below 60% [2].

Precursor Yield
Class-level
Described as high yield vs direct trifluoromethylation (40–60% reported)
Supports route selection context
Exact yields undisclosed; patent inference
Fluorinated building blocks Polycarbonate synthesis Side-chain halogen exchange Process chemistry

Handling Safety: Solid vs. Phosgene-Based Carbonates

Carbonic acid;4-(trichloromethyl)phenol (CAS 90315-90-5) is a crystalline solid under standard laboratory conditions . This physical state contrasts sharply with the two most common phosgene surrogates: triphosgene (bis(trichloromethyl) carbonate, CAS 32315-10-9), a solid that decomposes at 250–300°C to release three equivalents of phosgene gas, and diphosgene (trichloromethyl chloroformate), a volatile liquid with a high vapor pressure [REFS-2, REFS-3]. While triphosgene is a solid, it is specifically designed to release phosgene upon heating or reaction with nucleophiles, posing a significant inhalation hazard. In contrast, the target compound is a stable diaryl carbonate that does not generate phosgene; it reacts via direct nucleophilic acyl substitution at the carbonyl carbon without releasing volatile toxic byproducts [2].

Phosgene Release
Head-to-head
0 eq. phosgene (target) vs 3 eq. (triphosgene); solid, stable
Supports safer handling context
Based on structure; verify in process safety assessment
Process safety Solid-phase reagents Carbonyl transfer agents Occupational hygiene

Electrophilic Reactivity Modulation by Para-CCl₃

The para-trichloromethyl group exerts a strong -I (inductive electron-withdrawing) effect, which is quantified by its Hammett σₚ constant of approximately +0.47 [1]. This electronic influence increases the electrophilicity of the carbonate carbonyl carbon relative to unsubstituted diphenyl carbonate (σₚ for H = 0.00). The enhanced electrophilicity can be approximated by comparing the calculated LUMO energies: chlorinated diaryl carbonates show LUMO values 0.3–0.5 eV lower than their non-chlorinated counterparts, corresponding to a 10- to 50-fold increase in reaction rates with nucleophiles under identical conditions [2]. While direct experimental rate data for CAS 90315-90-5 are not available, this class-level trend is well-established for para-electron-withdrawing substituents on aryl carbonates [3].

Electrophilicity
Class-level
Est. LUMO lowering 0.3–0.5 eV; Hammett σₚ +0.47
Class-level rate enhancement context
DFT estimation; no direct rate data
Electron-withdrawing groups Carbonate reactivity DFT calculations Structure-activity relationships

Chlorine Content as a Differentiator in Halogen Exchange

With six chlorine atoms per molecule and a molecular weight of 484.97 g/mol, Carbonic acid;4-(trichloromethyl)phenol possesses a distinctive isotopic signature that simplifies reaction monitoring by mass spectrometry [1]. The compound exhibits a prominent molecular ion cluster centered at m/z 484 (M⁺) with characteristic isotopic peaks at M+2, M+4, and M+6 due to the natural abundance of ³⁵Cl and ³⁷Cl [2]. This distinct pattern allows for unambiguous tracking of the compound and its reaction products even in complex mixtures. In contrast, the meta-isomer has an identical molecular weight and chlorine count, but the target compound's unique para-substitution pattern may lead to different fragmentation patterns in MS/MS experiments, offering an additional analytical handle [3].

MS Differentiation
Reported
Distinctive Cl₆ isotope cluster (m/z 484); para-substitution fragmentation
Supports batch identity verification
HRMS capable of para/meta distinction
Halogen exchange Fluorination Isotopic labeling Mass spectrometry

Procurement: Limited Availability vs. Triphosgene

Unlike triphosgene (bis(trichloromethyl) carbonate), which is a commodity chemical produced by multiple global suppliers, Carbonic acid;4-(trichloromethyl)phenol (CAS 90315-90-5) is offered by a limited number of specialty chemical vendors, typically at 95% purity or higher . This restricted availability reflects its specialized use as a para-substituted diaryl carbonate intermediate rather than a general-purpose carbonylating agent. For applications requiring the specific para-CCl₃ substitution pattern, such as the synthesis of 4-trifluoromethylphenyl carbonates, the target compound is essentially a sole-source or low-supplier-count intermediate, whereas triphosgene would introduce an undesired trichloromethyl carbonate group at the reacting center [1].

Supplier Count
Reported
Limited vendors (50 for triphosgene; price premium 5–10×
Procurement planning context
Lead time and cost review recommended
Specialty chemicals Supply chain Custom synthesis Niche intermediates

Application Scenarios for Carbonic Acid;4-(Trichloromethyl)phenol


Fluorinated Aryl Carbonate Monomer Synthesis

Carbonic acid;4-(trichloromethyl)phenol is the preferred starting material for producing bis(4-trifluoromethylphenyl) carbonate, a monomer used in specialty polycarbonates with enhanced thermal stability and optical clarity [1]. The para-trichloromethyl intermediate route provides a higher-yielding and more regioselective pathway compared to direct trifluoromethylation methods, which typically suffer from yields below 60% [2]. The crystalline solid nature of CAS 90315-90-5 also simplifies purification and storage relative to liquid alternatives, making it suitable for pilot-scale synthesis .

Electrophilic Reagent for Nucleophile Screening

The enhanced electrophilicity of the carbonate carbonyl, imparted by the para-CCl₃ substituents (estimated LUMO lowering of 0.3–0.5 eV), enables mild reaction conditions for the synthesis of carbamate and carbonate libraries [3]. This compound can be used in parallel synthesis workflows to rapidly functionalize amines, alcohols, and thiols at room temperature, with the hexachloro isotopic cluster providing a built-in mass tag for reaction monitoring by LC-MS [4]. The lower predicted LogP (5.8–6.2 vs. 6.66 for the meta-isomer) also suggests improved aqueous compatibility during workup [5].

Reference Standard for Halogenated Compound Analysis

The distinctive isotopic pattern of the compound (M⁺ at m/z 484 with characteristic Cl₆ isotope peaks) makes it an ideal calibrant for developing GC-MS and LC-MS methods targeting polychlorinated aromatic compounds [4]. Its para-substitution pattern provides a chromatographic retention time that differs measurably from the meta-isomer, enabling method validation for isomeric separation in environmental or quality control laboratories [5].

Non-Phosgene Carbonate Source for Lab Transformations

In settings where the use of phosgene or triphosgene is restricted due to safety concerns, Carbonic acid;4-(trichloromethyl)phenol offers a solid, non-volatile alternative for introducing a carbonate linkage . It does not generate phosgene upon handling or reaction, eliminating the need for specialized containment and reducing the risk of accidental exposure. This safety profile is particularly valuable in academic teaching laboratories and contract research organizations where multiple projects with varying hazard levels are conducted [1].

Application
Selection Property
Validation Focus
Fluorinated aryl carbonate monomer synthesis
Para-CCl₃ substitution pattern
High-yield fluorination route
Electrophilic reagent for nucleophile screening
Enhanced carbonyl electrophilicity
Reaction scope and mild conditions
Reference standard for halogenated compound analysis
Distinct isotopic cluster and retention time
Isomeric separation method validation
Non-phosgene carbonate source for lab transformations
Solid, non-phosgene generating carbonate
Handling safety and facility requirements

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